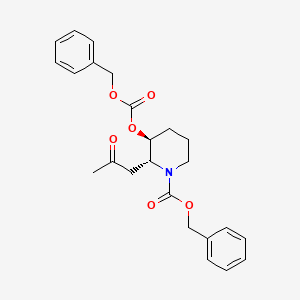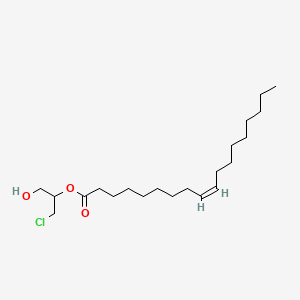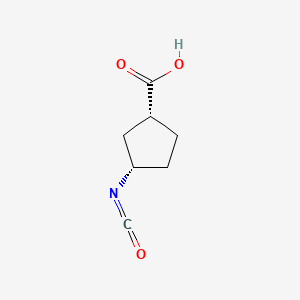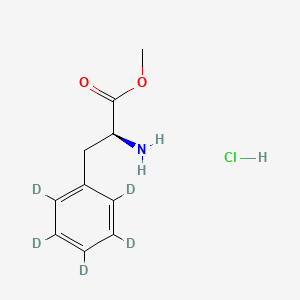
O-Tetrahydropyranyl Lubiprostone
Overview
Description
O-Tetrahydropyranyl Lubiprostone is a compound used for pharmaceutical testing . It is a prostaglandin derivative used to treat constipation caused by irritable bowel syndrome and opioid-use .
Synthesis Analysis
The synthesis of O-Tetrahydropyranyl Lubiprostone involves the use of Tetrahydropyran (THP) rings, which are important motifs in biologically active molecules . The synthesis of THP rings is based on typical retrosynthetic disconnections, and various strategies related to THP ring formation are discussed in the context of natural product synthesis .Molecular Structure Analysis
The molecular formula of O-Tetrahydropyranyl Lubiprostone is C25H40F2O6 . It is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells .Chemical Reactions Analysis
O-Tetrahydropyranyl Lubiprostone is recognized as a useful protecting group for alcohols in organic synthesis . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation .Physical And Chemical Properties Analysis
The molecular weight of O-Tetrahydropyranyl Lubiprostone is 474.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 16 .Scientific Research Applications
Treatment for Chronic Constipation
O-Tetrahydropyranyl Lubiprostone has been used in the treatment of chronic constipation (CC). A systematic literature review and meta-analysis conducted on PubMed and Embase using the Ovid platform evaluated the efficacy, safety, patient symptoms, and quality-of-life (QoL) of lubiprostone, linaclotide, and elobixibat as treatment for chronic constipation . The primary outcome was efficacy regarding change in spontaneous bowel movements .
Safety Profile
The safety profile of O-Tetrahydropyranyl Lubiprostone is also a significant area of research. The number needed to treat (NNT) and number needed to harm (NNH) analyses were conducted to identify the overall efficacy and safety of lubiprostone, linaclotide, and elobixibat . Lubiprostone was linked to the highest risk of nausea .
Improvement of Quality of Life
Research has shown that O-Tetrahydropyranyl Lubiprostone can improve the quality of life (QoL) of patients suffering from chronic constipation . Secondary outcomes of the research included safety, constipation-related symptoms, and QoL .
Micropropagation of Merwilla Plumbea
O-Tetrahydropyranyl Lubiprostone has been used in the micropropagation of Merwilla plumbea, a bulbous medicinal plant . The effect of meta-topolin tetrahydropyran-2-yl (a novel aromatic CK derivative) on in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants was examined .
Photosynthetic Performance
The carry-over effect of O-Tetrahydropyranyl Lubiprostone on ex vitro growth, photosynthetic performance, and antioxidant enzyme system of Merwilla plumbea was also investigated . Plants regenerated from mTTHP treatments demonstrated a high capacity for energy dissipation in comparison to TDZ-regenerated plants with low photochemical quenching, PSII quantum efficiency, and non-photochemical quenching .
Antioxidant Enzyme Activities
O-Tetrahydropyranyl Lubiprostone has been studied for its effects on antioxidant enzyme activities. Despite a significant increase in the antioxidant enzyme activities, malondialdehyde concentration was significantly high in the leaves of TDZ-regenerated plants compared to other CK treatments .
Mechanism of Action
Target of Action
O-Tetrahydropyranyl Lubiprostone, also known as Lubiprostone, primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels are a normal constituent of the human intestine .
Mode of Action
Lubiprostone acts by specifically activating the ClC-2 chloride channels in a protein kinase A action-independent fashion . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Biochemical Pathways
Lubiprostone can target serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption . These actions collectively enhance mucus mobilization and mucosal contractility .
Pharmacokinetics
It is known that lubiprostone is an oral medication used in the management of idiopathic chronic constipation
Result of Action
The activation of ClC-2 chloride channels by Lubiprostone leads to the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . Lubiprostone also enhances mucus mobilization and mucosal contractility . These actions help to relieve symptoms of chronic constipation by improving intestinal secretion .
Action Environment
It is known that lubiprostone is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation in adults The effectiveness of Lubiprostone may be influenced by factors such as the patient’s diet, lifestyle, and the presence of other medical conditions
properties
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLSWFJVXGWOV-ZFIPPKMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729463 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Tetrahydropyranyl Lubiprostone | |
CAS RN |
876068-08-5 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)





![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)


